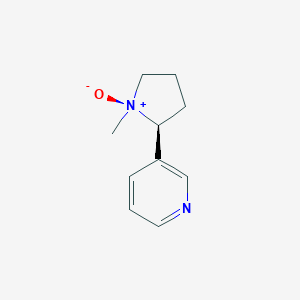

Nicotin-cis-N-oxid

Übersicht

Beschreibung

(1/'S,2/'S)-Nicotine-1/'-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1/'-N-oxide. Nicotine-1/'-N-oxide is a potential intermediate in the N-demethylation of nicotine.

Wissenschaftliche Forschungsanwendungen

Nicotin-Metabolit

Nicotin-cis-N-oxid ist ein Stereoisomer des natürlich vorkommenden Nicotin-Metaboliten, Nicotin-1’-N-oxid . Es ist ein mögliches Zwischenprodukt bei der N-Demethylierung von Nicotin . Dies macht es zu einer wichtigen Verbindung, um die Stoffwechselwege von Nicotin im Körper zu verstehen.

Toxikologie & Xenobiotika-Metabolismus

This compound wird im Forschungsbereich Toxikologie & Xenobiotika-Metabolismus verwendet . Es hilft zu verstehen, wie der Körper fremde Substanzen verstoffwechselt, darunter Medikamente und Giftstoffe.

Neurowissenschaftliche Forschung

This compound und seine Metaboliten wurden auf ihre Auswirkungen auf neuronale Mechanismen untersucht, die kognitive Bereiche wie Lernen und Gedächtnis betreffen . Dies macht es zu einer wertvollen Verbindung in der Neurowissenschaftlichen Forschung.

Pharmakologie

This compound wird in pharmakologischen Studien verwendet, um die Auswirkungen von Nicotin und seinen Metaboliten auf das Gehirn zu verstehen . Es hilft, die pharmakologisch aktiven Biotransformationen von Nicotin im Gehirn zu verstehen .

Tabakforschung

Als Metabolit von Nicotin wird this compound in der Tabakforschung verwendet . Es hilft, die Auswirkungen des Tabakkonsums auf den Körper und die beteiligten Stoffwechselwege zu verstehen.

Wirkmechanismus

Target of Action

Nicotine-cis-N-oxide, also known as (1S,2S)-syn-Nicotine N’-oxide or 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are located in the central nervous system, at interganglionic junctions of the autonomic nervous system, and on target organs throughout the body as part of the parasympathetic autonomic nervous system .

Mode of Action

The compound interacts with its targets, the nAChRs, by stimulating them

Biochemical Pathways

Nicotine-cis-N-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1’-N-oxide . It is a potential intermediate in the N-demethylation of nicotine

Result of Action

It is known that the compound is a metabolite of nicotine . It is also known that N-1’-oxidation of nicotine is a metabolic transformation that results in the formation of a more polar and water-soluble product .

Action Environment

The action, efficacy, and stability of Nicotine-cis-N-oxide can be influenced by various environmental factors. For instance, the compound is the major species at pH 7.3

Biochemische Analyse

Biochemical Properties

Nicotine-cis-N-oxide plays a crucial role in biochemical reactions, particularly in the metabolism of nicotine. It is formed through the oxidation of nicotine by flavin-containing monooxygenase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its further metabolism. The interaction with these enzymes is essential for the detoxification and elimination of nicotine from the body. Nicotine-cis-N-oxide also interacts with nicotinic acetylcholine receptors, influencing their activity and potentially modulating neurotransmission .

Cellular Effects

Nicotine-cis-N-oxide affects various types of cells and cellular processes. It has been shown to influence mitochondrial function, impacting the mitochondrial respiratory chain, oxidative stress, and calcium homeostasis . These effects can alter cellular metabolism and energy production. Additionally, Nicotine-cis-N-oxide can modulate cell signaling pathways, including those involved in apoptosis and cell survival. It also affects gene expression, potentially leading to changes in the expression of genes related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of Nicotine-cis-N-oxide involves its interaction with several biomolecules. It binds to nicotinic acetylcholine receptors, altering their conformation and activity . This binding can lead to the activation or inhibition of downstream signaling pathways, affecting neurotransmission and cellular responses. Nicotine-cis-N-oxide also undergoes enzymatic oxidation by flavin-containing monooxygenase enzymes, leading to the formation of other metabolites . These interactions and transformations are crucial for its biological activity and effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nicotine-cis-N-oxide can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that Nicotine-cis-N-oxide can have sustained effects on cellular function, including prolonged alterations in mitochondrial activity and oxidative stress . These temporal effects are important for understanding its long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of Nicotine-cis-N-oxide vary with different dosages in animal models. At low doses, it can modulate neurotransmission and cellular metabolism without causing significant toxicity . At higher doses, Nicotine-cis-N-oxide can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death . These dosage-dependent effects are critical for determining the safe and effective use of Nicotine-cis-N-oxide in research and potential therapeutic applications.

Metabolic Pathways

Nicotine-cis-N-oxide is involved in several metabolic pathways, primarily related to nicotine metabolism. It is formed through the oxidation of nicotine by flavin-containing monooxygenase enzymes and can be further metabolized by cytochrome P450 enzymes . These metabolic pathways are essential for the detoxification and elimination of nicotine from the body. Nicotine-cis-N-oxide can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of Nicotine-cis-N-oxide within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes by specific transporters, including those in the multidrug and toxic compound extrusion (MATE) family . These transporters facilitate the movement of Nicotine-cis-N-oxide into and out of cells, influencing its localization and accumulation. The distribution of Nicotine-cis-N-oxide within tissues can affect its biological activity and overall impact on the organism .

Subcellular Localization

Nicotine-cis-N-oxide is localized in various subcellular compartments, including the mitochondria and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of Nicotine-cis-N-oxide can affect its activity and function, particularly in relation to mitochondrial and peroxisomal processes . Understanding its subcellular distribution is crucial for elucidating its role in cellular metabolism and function.

Biologische Aktivität

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, commonly referred to as nicotine N-oxide, is a derivative of nicotine that has garnered interest due to its unique biological properties. This compound is characterized by its pyridine and pyrrolidine ring structures, which contribute to its pharmacological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and toxicology.

- Chemical Formula : C₁₀H₁₄N₂O

- Molecular Weight : 178.23 g/mol

- CAS Registry Number : 2820-55-5

- IUPAC Name : 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

Nicotine N-oxide acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are pivotal in neurotransmission and are implicated in various physiological processes including muscle contraction, cognitive function, and reward pathways.

Key Mechanisms:

- Receptor Activation : It stimulates nAChRs, leading to increased calcium ion influx and subsequent neuronal excitability.

- Neurotransmitter Release : Enhances the release of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and addiction pathways.

Pharmacological Effects

The biological activity of nicotine N-oxide has been studied in various contexts:

- Cognitive Enhancement : Research indicates that nicotine derivatives can improve cognitive functions such as attention and memory. Studies have shown that nicotine N-oxide may enhance synaptic plasticity, a mechanism underlying learning and memory .

- Neuroprotective Effects : Some studies suggest that nicotine N-oxide exhibits neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells .

- Cardiovascular Effects : Nicotine N-oxide may influence cardiovascular health by modulating heart rate and vascular tone through its action on nAChRs located in the cardiovascular system .

Toxicological Profile

While nicotine N-oxide has beneficial effects, it is essential to consider its toxicological aspects:

- Potential for Addiction : Similar to nicotine, prolonged exposure to nicotine N-oxide may lead to dependence due to its reinforcing properties .

- Side Effects : Adverse effects can include nausea, dizziness, and increased heart rate, which are common with many nicotinic compounds.

Study 1: Cognitive Enhancement

A double-blind placebo-controlled trial examined the effects of nicotine N-oxide on cognitive performance in healthy adults. Results indicated significant improvements in attention tasks compared to placebo groups .

Study 2: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that nicotine N-oxide significantly reduced cell death rates compared to untreated controls. This suggests a protective role against neurodegeneration .

Data Table: Biological Activities of Nicotine N-Oxide

Eigenschaften

IUPAC Name |

3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51095-86-4 | |

| Record name | Nicotine N'-oxide, (1'S,2'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1â??S,2â??S)-trans-Nicotine 1â??-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE N'-OXIDE, (1'S,2'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V35J35GP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.